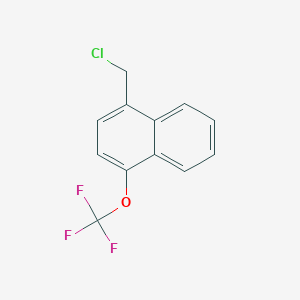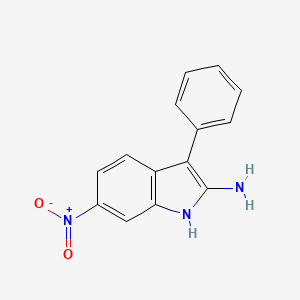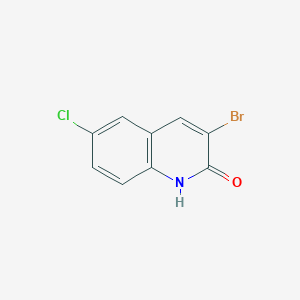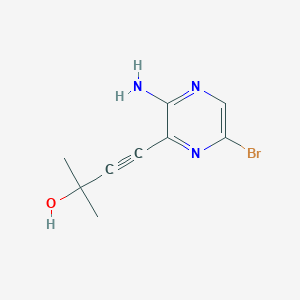![molecular formula C13H13N3O3 B11859515 N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-89-8](/img/structure/B11859515.png)
N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is a chemical compound with a unique structure that combines the properties of both quinoline and acetimidamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to produce the final product . The reaction conditions often include the use of dry acetone as a solvent and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the acetimidamide group.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the acetimidamide group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can result in a variety of substituted quinoline compounds.
Aplicaciones Científicas De Investigación
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the acetimidamide group can form hydrogen bonds with proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(quinolin-8-yloxy)acetohydrazide: Similar structure but lacks the acetimidamide group.
N-(2-(quinolin-8-yloxy)ethyl)acetamide: Similar structure but with an ethyl linkage instead of an acetimidamide group.
Uniqueness
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both the acetimidamide and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds.
Propiedades
Número CAS |
88758-89-8 |
|---|---|
Fórmula molecular |
C13H13N3O3 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] acetate |
InChI |
InChI=1S/C13H13N3O3/c1-9(17)19-16-12(14)8-18-11-6-2-4-10-5-3-7-15-13(10)11/h2-7H,8H2,1H3,(H2,14,16) |
Clave InChI |
RMWLOWHUUHMXME-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)






![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)
![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)


